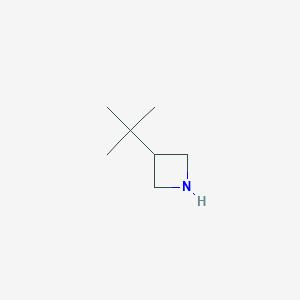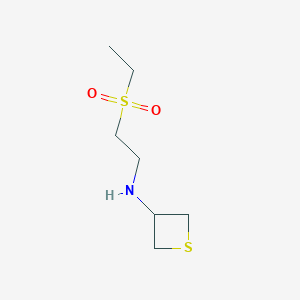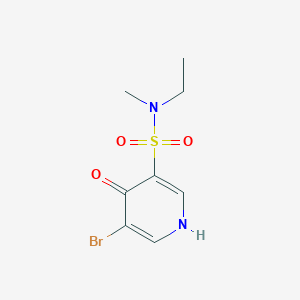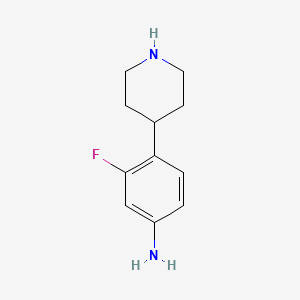
N-(5-Methylhexan-2-yl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methylhexan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C12H25NS. It is a member of the thietane family, which are four-membered sulfur-containing heterocycles. This compound is primarily used in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylhexan-2-yl)thietan-3-amine typically involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates. One common method is the intramolecular cyclization of 3-mercaptoalkyl halides under basic conditions . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods
Industrial production of this compound often employs large-scale nucleophilic cyclization reactions. These reactions are carried out in specialized reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Methylhexan-2-yl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various thietane derivatives.
Applications De Recherche Scientifique
N-(5-Methylhexan-2-yl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of sulfur-containing biomolecules.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(5-Methylhexan-2-yl)thietan-3-amine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, its sulfur atom can undergo oxidation and reduction reactions, influencing its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-N-(5-methylhexan-2-yl)thietan-3-amine
- N-(5-methylhexan-2-yl)thietan-3-amine
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C10H21NS |
|---|---|
Poids moléculaire |
187.35 g/mol |
Nom IUPAC |
N-(5-methylhexan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C10H21NS/c1-8(2)4-5-9(3)11-10-6-12-7-10/h8-11H,4-7H2,1-3H3 |
Clé InChI |
DNMRHAACUQDIFG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)NC1CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13013931.png)

![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)


![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)

![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)

![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)




